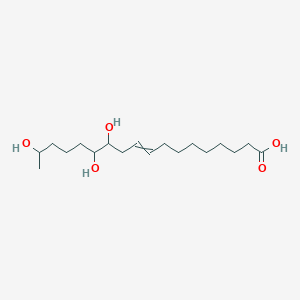
12,13,17-Trihydroxyoctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12,13,17-Trihydroxyoctadec-9-enoic acid is a unique fatty acid derivative characterized by the presence of three hydroxyl groups and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12,13,17-trihydroxyoctadec-9-enoic acid typically involves the hydroxylation of unsaturated fatty acids. One common method is the epoxidation of oleic acid followed by hydrolysis to introduce the hydroxyl groups at specific positions. The reaction conditions often include the use of peracids for epoxidation and acidic or basic hydrolysis conditions to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. These methods are advantageous due to their specificity and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions: 12,13,17-Trihydroxyoctadec-9-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of keto or carboxylic acid derivatives.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
12,13,17-Trihydroxyoctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in cellular signaling and as a potential biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which could be beneficial in treating various conditions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing and emollient properties.
Mecanismo De Acción
The mechanism of action of 12,13,17-trihydroxyoctadec-9-enoic acid involves its interaction with cellular membranes and signaling pathways. The hydroxyl groups allow it to participate in hydrogen bonding, affecting membrane fluidity and permeability. Additionally, it can modulate the activity of enzymes involved in inflammatory and oxidative stress pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
9,12,13-Trihydroxyoctadec-10-enoic acid: Another trihydroxy fatty acid with similar structural features but different hydroxylation positions.
9,10,11-Trihydroxyoctadec-12-enoic acid: Differing in the position of the double bond and hydroxyl groups.
Uniqueness: 12,13,17-Trihydroxyoctadec-9-enoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to modulate membrane properties and enzyme activities sets it apart from other similar compounds.
Propiedades
Número CAS |
183867-06-3 |
|---|---|
Fórmula molecular |
C18H34O5 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
12,13,17-trihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-15(19)11-10-13-17(21)16(20)12-8-6-4-2-3-5-7-9-14-18(22)23/h6,8,15-17,19-21H,2-5,7,9-14H2,1H3,(H,22,23) |
Clave InChI |
IYIVYYHFHGVWRB-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC(C(CC=CCCCCCCCC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
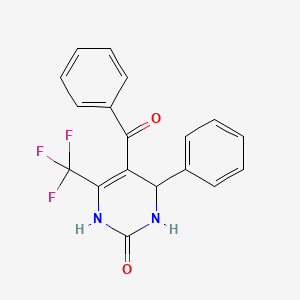
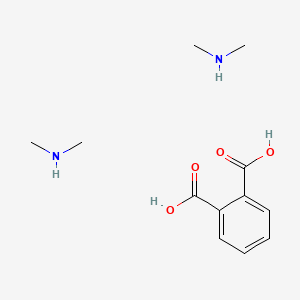

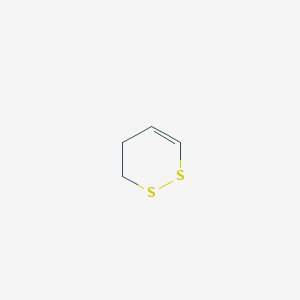
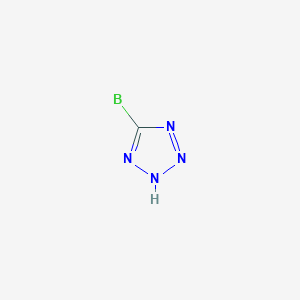
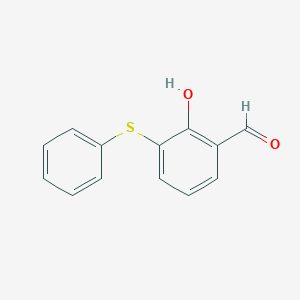
![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)



![N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea](/img/structure/B14256190.png)

